molecular formula C5H3Cl2NO2S B1276315 4-Chloropyridine-3-sulfonyl chloride CAS No. 33263-44-4

4-Chloropyridine-3-sulfonyl chloride

Cat. No. B1276315
CAS RN: 33263-44-4
M. Wt: 212.05 g/mol
InChI Key: KCNWYJPUGJYMNO-UHFFFAOYSA-N
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Patent
US06310214B1

Procedure details

There are taken 1137.5 g (6.49 mol) 4-hydroxy-pyridine-3-sulphonic acid, 3481 g (2085 ml/22.7 mol) phosphorus oxychloride and 2115 g (1345 ml/15.4 mol) phosphorus trichloride and heated to reflux with stirring, whereby the sump temperature increases to about 80° C. In about 3 hours, 1092 g (15.4 mol) chlorine gas are passed into the reaction mixture which is immediately taken up by the mixture. With HCl evolution, the sump temperature increases to about 100° C. After 24 hours under reflux, whereby the sump temperature increases to 110° C. into the boiling range of the phosphorus oxychloride, the mixture becomes almost clear. 5550 g (3313 ml) phosphorus oxychloride are distilled off under water pump vacuum and can be reused. The residue is taken up at about 40° C. with 5030 g (4000 ml) ethylene chloride and, with external water cooling, mixed portionwise with 2600 ml water at a maximum of 30° C. After separation of the phases, the organic phase is stirred up twice with, in each case, 2500 ml water. By distilling off of the solvent and drying in a vacuum, the 4-chloropyridine-3-sulphonic acid chloride can be isolated in practically quantitative yield.
Quantity
1137.5 g
Type
reactant
Reaction Step One
Quantity
2085 mL
Type
reactant
Reaction Step Two
Quantity
1345 mL
Type
reactant
Reaction Step Three
Quantity
1092 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
O[C:2]1[CH:7]=[CH:6][N:5]=[CH:4][C:3]=1[S:8]([OH:11])(=O)=[O:9].P(Cl)(Cl)([Cl:14])=O.P(Cl)(Cl)Cl.ClCl.[ClH:23]>>[Cl:23][C:2]1[CH:7]=[CH:6][N:5]=[CH:4][C:3]=1[S:8]([Cl:14])(=[O:11])=[O:9]

Inputs

Step One
Name
Quantity
1137.5 g
Type
reactant
Smiles
OC1=C(C=NC=C1)S(=O)(=O)O
Step Two
Name
Quantity
2085 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Three
Name
Quantity
1345 mL
Type
reactant
Smiles
P(Cl)(Cl)Cl
Step Four
Name
Quantity
1092 g
Type
reactant
Smiles
ClCl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
After 24 hours under reflux
Duration
24 h
DISTILLATION
Type
DISTILLATION
Details
5550 g (3313 ml) phosphorus oxychloride are distilled off under water pump vacuum
CUSTOM
Type
CUSTOM
Details
is taken up at about 40° C. with 5030 g (4000 ml) ethylene chloride and, with external water cooling
ADDITION
Type
ADDITION
Details
mixed portionwise with 2600 ml water at a maximum of 30° C
CUSTOM
Type
CUSTOM
Details
After separation of the phases
STIRRING
Type
STIRRING
Details
the organic phase is stirred up twice with, in each case, 2500 ml water
DISTILLATION
Type
DISTILLATION
Details
By distilling off of the solvent
CUSTOM
Type
CUSTOM
Details
drying in a vacuum

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC1=C(C=NC=C1)S(=O)(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.